Cas no 2679818-10-9 (methyl (2S)-2-{(benzyloxy)carbonylamino}-2-(propan-2-yl)pent-4-enoate)
methyl (2S)-2-{(benzyloxy)carbonylamino}-2-(propan-2-yl)pent-4-enoate Chemical and Physical Properties
Names and Identifiers
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- EN300-28291335
- 2679818-10-9
- methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(propan-2-yl)pent-4-enoate
- methyl (2S)-2-{(benzyloxy)carbonylamino}-2-(propan-2-yl)pent-4-enoate
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- Inchi: 1S/C17H23NO4/c1-5-11-17(13(2)3,15(19)21-4)18-16(20)22-12-14-9-7-6-8-10-14/h5-10,13H,1,11-12H2,2-4H3,(H,18,20)/t17-/m0/s1
- InChI Key: YNOFXTYMMIOLLJ-KRWDZBQOSA-N
- SMILES: O(C)C([C@](CC=C)(C(C)C)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 305.16270821g/mol
- Monoisotopic Mass: 305.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 9
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 64.6Ų
methyl (2S)-2-{(benzyloxy)carbonylamino}-2-(propan-2-yl)pent-4-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28291335-0.05g |
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(propan-2-yl)pent-4-enoate |
2679818-10-9 | 95.0% | 0.05g |
$2454.0 | 2025-03-19 | |
| Enamine | EN300-28291335-0.1g |
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(propan-2-yl)pent-4-enoate |
2679818-10-9 | 95.0% | 0.1g |
$2571.0 | 2025-03-19 | |
| Enamine | EN300-28291335-0.25g |
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(propan-2-yl)pent-4-enoate |
2679818-10-9 | 95.0% | 0.25g |
$2687.0 | 2025-03-19 | |
| Enamine | EN300-28291335-0.5g |
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(propan-2-yl)pent-4-enoate |
2679818-10-9 | 95.0% | 0.5g |
$2804.0 | 2025-03-19 | |
| Enamine | EN300-28291335-1.0g |
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(propan-2-yl)pent-4-enoate |
2679818-10-9 | 95.0% | 1.0g |
$2921.0 | 2025-03-19 | |
| Enamine | EN300-28291335-2.5g |
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(propan-2-yl)pent-4-enoate |
2679818-10-9 | 95.0% | 2.5g |
$5724.0 | 2025-03-19 | |
| Enamine | EN300-28291335-5.0g |
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(propan-2-yl)pent-4-enoate |
2679818-10-9 | 95.0% | 5.0g |
$8470.0 | 2025-03-19 | |
| Enamine | EN300-28291335-10.0g |
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(propan-2-yl)pent-4-enoate |
2679818-10-9 | 95.0% | 10.0g |
$12560.0 | 2025-03-19 | |
| Enamine | EN300-28291335-1g |
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(propan-2-yl)pent-4-enoate |
2679818-10-9 | 1g |
$2921.0 | 2023-09-08 | ||
| Enamine | EN300-28291335-5g |
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(propan-2-yl)pent-4-enoate |
2679818-10-9 | 5g |
$8470.0 | 2023-09-08 |
methyl (2S)-2-{(benzyloxy)carbonylamino}-2-(propan-2-yl)pent-4-enoate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on methyl (2S)-2-{(benzyloxy)carbonylamino}-2-(propan-2-yl)pent-4-enoate
Introduction to Methyl (2S)-2-{(benzyloxy)carbonylamino}-2-(propan-2-yl)pent-4-enoate (CAS No. 2679818-10-9)
Methyl (2S)-2-{(benzyloxy)carbonylamino}-2-(propan-2-yl)pent-4-enoate, identified by its CAS number 2679818-10-9, is a specialized compound with significant applications in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit intriguing chemical properties, making it a valuable tool for synthetic chemists and biologists alike.
The molecular structure of methyl (2S)-2-{(benzyloxy)carbonylamino}-2-(propan-2-yl)pent-4-enoate features a chiral center at the 2-position, which contributes to its unique stereochemical properties. The presence of a benzyloxy carbonyl group and an amino group further enhances its reactivity, making it a versatile intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of chiral auxiliaries and catalysts for asymmetric synthesis. The enantiomerically pure form of methyl (2S)-2-{(benzyloxy)carbonylamino}-2-(propan-2-yl)pent-4-enoate has been explored as a potential building block in the construction of enantiomerically enriched pharmaceutical intermediates. This has led to several innovative approaches in the synthesis of active pharmaceutical ingredients (APIs) with high enantiomeric purity.
One of the most compelling aspects of this compound is its role in the development of novel therapeutic agents. Researchers have leveraged its unique structural features to design molecules with enhanced binding affinity and selectivity. For instance, derivatives of methyl (2S)-2-{(benzyloxy)carbonylamino}-2-(propan-2-yl)pent-4-enoate have been investigated for their potential as kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.
The benzyloxy carbonyl group in the molecule serves as a protecting group for the amino functionality, allowing for selective modifications at other positions. This characteristic makes it an invaluable reagent in multi-step synthetic routes where regioselectivity is paramount. Additionally, the propan-2-yl substituent contributes to the overall steric environment of the molecule, influencing its conformational preferences and interactions with biological targets.
Recent studies have also highlighted the compound's utility in peptide mimetics and peptidomimetic drug design. The enol ester moiety provides a convenient handle for further functionalization, enabling the construction of complex peptidomimetic scaffolds. These scaffolds have shown promise in modulating biological pathways by mimicking natural peptides while avoiding their limitations such as poor bioavailability and susceptibility to enzymatic degradation.
The synthesis of methyl (2S)-2-{(benzyloxy)carbonylamino}-2-(propan-2-yl)pent-4-enoate involves a series of well-established organic transformations, including stereoselective aldol reactions and protecting group strategies. The use of advanced catalytic systems has further streamlined these processes, making large-scale production more feasible. This accessibility has fueled ongoing research into new applications and derivatives of this compound.
In conclusion, methyl (2S)-2-{(benzyloxy)carbonylamino}-2-(propan-2-yl)pent-4-enoate (CAS No. 2679818-10-9) represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an indispensable tool for scientists working on cutting-edge drug discovery projects. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.
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